2-(3-(Benzyloxy)phenyl)pyrrolidine

Description

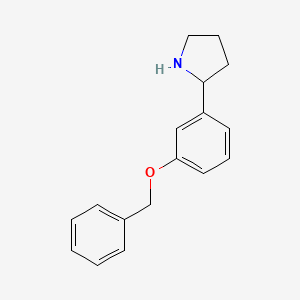

2-(3-(Benzyloxy)phenyl)pyrrolidine is a pyrrolidine derivative featuring a 3-(benzyloxy)phenyl substituent at the 2-position of the pyrrolidine ring. The compound’s molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol. Its structure combines a pyrrolidine core (a five-membered saturated nitrogen heterocycle) with a benzyloxy-substituted phenyl group, which introduces steric bulk and aromaticity. This structural motif is common in medicinal chemistry, where pyrrolidine derivatives are explored for their pharmacokinetic properties and receptor-binding capabilities.

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)13-19-16-9-4-8-15(12-16)17-10-5-11-18-17/h1-4,6-9,12,17-18H,5,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWURAJYOUTIPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-(benzyloxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. This reaction typically occurs under reflux conditions in an organic solvent such as toluene . Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-(benzyloxy)phenyl is coupled with a pyrrolidine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The compound can be reduced to form a benzyl alcohol derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-(3-(Benzyloxy)phenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-(Benzyloxy)phenyl)pyrrolidine with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (Predicted) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₇H₁₉NO | 253.34 | 3-(Benzyloxy)phenyl at pyrrolidine C2 | Low (high lipophilicity) | Pyrrolidine, benzyloxy, phenyl |

| 1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine | C₁₄H₁₉NO₂ | 233.31 | Benzyloxy-propanoyl at pyrrolidine N1 | Moderate | Ester, pyrrolidine |

| (S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one | C₁₈H₂₀N₂O | 296.37 | Benzyl at pyrrolidine N1, pyridinone at C2 | Low | Pyridinone, benzyl, pyrrolidine |

| 2-Phenylpyrrolidine | C₁₀H₁₃N | 147.22 | Phenyl at pyrrolidine C2 | Moderate | Pyrrolidine, phenyl |

Key Observations:

Substituent Effects: The 3-(benzyloxy)phenyl group in the target compound increases hydrophobicity compared to simpler analogs like 2-phenylpyrrolidine. This may reduce aqueous solubility but enhance membrane permeability .

Synthetic Methods: The target compound’s synthesis likely involves coupling reactions (e.g., Suzuki-Miyaura for aryl-pyrrolidine bond formation) or nucleophilic aromatic substitution, similar to methods in using HATU-mediated amidation . Compound 9 from , (S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one, employs multi-step synthesis with enaminoketone intermediates, highlighting the versatility of pyrrolidine derivatization .

Pharmacological and Biochemical Profiles

While direct data for this compound are scarce, inferences can be drawn from structurally related compounds:

CNS Activity :

- Pyrrolidine derivatives with aromatic substituents often exhibit affinity for dopamine or serotonin receptors. The benzyloxy-phenyl group’s bulk may modulate receptor selectivity compared to smaller substituents like phenyl .

Metabolic Stability: The benzyloxy group’s ether linkage is more stable to hydrolysis than the ester in 1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine, suggesting longer in vivo half-life for the target compound .

Kinase Inhibition: Compounds like 9 () demonstrate kinase inhibitory activity due to pyridinone moieties. The target compound’s benzyloxy-phenyl group may similarly interact with ATP-binding pockets, though empirical validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.